1-(4-Methyl-6-phenyl-3-pyridyl)ethanone
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Overview
Description
1-(4-Methyl-6-phenyl-3-pyridyl)ethanone is an organic compound with a molecular formula of C14H13NO. It is a derivative of pyridine and is characterized by the presence of a phenyl group and a methyl group attached to the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methyl-6-phenyl-3-pyridyl)ethanone can be achieved through several methods. One common approach involves the reaction of a phenylacetic acid ester with phenyl 6-methylnicotinate in the presence of a base, followed by hydrolysis and decarboxylation of the resultant product . Another method includes the condensation reaction of methyl p-sulfone benzyl halide with activated zinc powder to prepare a zinc agent, which is then reacted with 6-methyl nicotinoyl chloride under the action of a metal catalyst .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents, catalysts, and reaction conditions is crucial to achieve efficient production. Specific details on industrial methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
1-(4-Methyl-6-phenyl-3-pyridyl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
1-(4-Methyl-6-phenyl-3-pyridyl)ethanone has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 1-(4-Methyl-6-phenyl-3-pyridyl)ethanone involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-(4-Methylphenyl)ethanone:
1-(6-Methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone: This compound is an impurity in the synthesis of Etoricoxib, a COX-2 inhibitor.
Uniqueness
1-(4-Methyl-6-phenyl-3-pyridyl)ethanone is unique due to the presence of both a phenyl group and a pyridine ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C14H13NO |
---|---|
Molecular Weight |
211.26 g/mol |
IUPAC Name |
1-(4-methyl-6-phenylpyridin-3-yl)ethanone |
InChI |
InChI=1S/C14H13NO/c1-10-8-14(12-6-4-3-5-7-12)15-9-13(10)11(2)16/h3-9H,1-2H3 |
InChI Key |
DEEMOZNXOKSRAK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1C(=O)C)C2=CC=CC=C2 |
Origin of Product |
United States |
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